molecular formula C22H25NO6 B12789108 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate CAS No. 754140-45-9

2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate

Cat. No.: B12789108
CAS No.: 754140-45-9
M. Wt: 399.4 g/mol
InChI Key: WDJWRKXABZGKAZ-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate is a chemical compound with the molecular formula C22H25NO6 and a molecular weight of 399.437 . This compound is known for its unique structure, which includes a piperidine ring and a furochromenyl moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate involves several steps. One common method includes the reaction of 4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-ol with 2-(1-piperidinyl)ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate is unique due to its combined structural features, which contribute to its diverse chemical reactivity and potential bioactivity. The presence of both the piperidine ring and the furochromenyl moiety allows for a wide range of chemical modifications and biological interactions .

Properties

CAS No.

754140-45-9

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-(4,9-dimethyl-2-oxofuro[2,3-h]chromen-6-yl)oxyacetate

InChI

InChI=1S/C22H25NO6/c1-14-10-18(24)29-21-16(14)11-17(22-20(21)15(2)12-28-22)27-13-19(25)26-9-8-23-6-4-3-5-7-23/h10-12H,3-9,13H2,1-2H3

InChI Key

WDJWRKXABZGKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)OCC(=O)OCCN4CCCCC4)C

Origin of Product

United States

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